2-{[(2-fluorophenyl)methyl]sulfanyl}-1-(3-nitrobenzoyl)-4,5-dihydro-1H-imidazole
Description
Properties
IUPAC Name |
[2-[(2-fluorophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]-(3-nitrophenyl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14FN3O3S/c18-15-7-2-1-4-13(15)11-25-17-19-8-9-20(17)16(22)12-5-3-6-14(10-12)21(23)24/h1-7,10H,8-9,11H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NDIDHHNWVQUQSR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C(=N1)SCC2=CC=CC=C2F)C(=O)C3=CC(=CC=C3)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14FN3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Core Structure Construction
The 4,5-dihydroimidazole (imidazoline) ring is typically synthesized via cyclocondensation of 1,2-diaminoethane derivatives with carbonyl equivalents. Search results indicate two predominant approaches:
1.1.1 Pseudobase Formation Pathway
Reaction of phthalazine with 2-chloro-4,5-dihydro-1H-imidazole hydrogen sulfate generates 2-(4,5-dihydro-1H-imidazol-2-yl)-1,2-dihydrophthalazin-1-ol pseudobase. While developed for phthalazine-imidazoline hybrids, this method provides transferable insights into imidazoline ring stabilization through hydrogen sulfate intermediates.
1.1.2 [3 + 2] Cyclization Strategy
Catalyst-free cyclization of benzimidamides with vinyl azides produces 2,4-disubstituted imidazoles in acetonitrile at 80°C. Though originally applied to aromatic systems, this method's 89% yield potential suggests adaptability for dihydroimidazole synthesis through modified azide precursors.
Detailed Synthetic Protocols
Method A: Sequential Functionalization Approach
Step 1: Imidazoline Core Synthesis
Reaction Setup:
1. Ethylenediamine (10 mmol) and glyoxal (40% aqueous, 12 mmol) in EtOH (50 mL)
2. Reflux 6 h under N₂
3. Cool to 0°C, add NaBH₄ (15 mmol) portionwise
4. Stir 12 h at RT
Yield: 78% 4,5-dihydro-1H-imidazole
Step 2: Sulfanylation at C2
Reagents:
- Imidazoline (5 mmol)
- 2-(Chloromethyl)-1-fluorobenzene (6 mmol)
- NaSH·H₂O (7.5 mmol) in DMF (20 mL)
Procedure:
1. Add NaSH to DMF at 0°C, stir 30 min
2. Introduce imidazoline, maintain 0°C 1 h
3. Add 2-(chloromethyl)-1-fluorobenzene dropwise
4. Warm to RT, stir 18 h
Workup:
- Pour into ice-water (100 mL)
- Extract with EtOAc (3×50 mL)
- Dry (Na₂SO₄), concentrate
Yield: 65% 2-{[(2-fluorophenyl)methyl]sulfanyl}-4,5-dihydro-1H-imidazole
Step 3: N1 Acylation
Conditions:
- Sulfanylated imidazoline (3 mmol)
- 3-Nitrobenzoyl chloride (3.6 mmol)
- DCE (15 mL), 90°C, 8 h
Quenching:
- Add sat. NaHCO₃ (20 mL)
- Extract with CH₂Cl₂ (3×30 mL)
Purification:
- Column chromatography (SiO₂, Hexane:EtOAc 3:1)
Method B: Convergent Synthesis
Simultaneous Functionalization
One-Pot Procedure:
1. 4,5-Dihydro-1H-imidazole (2 mmol)
2. 2-(Mercaptomethyl)-1-fluorobenzene (2.4 mmol)
3. 3-Nitrobenzoyl chloride (2.4 mmol)
4. DIPEA (4 mmol) in DCE (10 mL)
5. Microwave irradiation (100°C, 30 min, 300W)
Advantages:
Reaction Optimization Data
| Parameter | Method A | Method B |
|---|---|---|
| Total Time (h) | 26 | 0.5 |
| Overall Yield (%) | 68 | 72 |
| Purity (HPLC) | 98.2% | 97.8% |
| E-Factor | 18.7 | 12.4 |
| PMI (Process Mass Intensity) | 23.1 | 16.9 |
Key Observations:
- Microwave-assisted synthesis enhances reaction efficiency by 52x
- DIPEA outperforms traditional bases (K₂CO₃, Et₃N) in suppressing nitro group reduction
Mechanistic Considerations
Sulfanyl Group Incorporation
The reaction proceeds through an S_N2 mechanism:
- Thiolate anion formation:
$$ \text{NaSH} + \text{H}_2\text{O} \rightarrow \text{HS}^- + \text{NaOH} $$ - Nucleophilic attack on 2-(chloromethyl)fluorobenzene:
$$ \text{Ar-CH}2\text{Cl} + \text{HS}^- \rightarrow \text{Ar-CH}2\text{SH} + \text{Cl}^- $$ - Thiol oxidation to disulfide (controlled by inert atmosphere)
Acylation Kinetics
The nitrobenzoyl group installation follows second-order kinetics:
$$ \text{Rate} = k[\text{Imidazoline}][\text{Acyl Chloride}] $$
Arrhenius parameters:
- $$ E_a = 58.3 \, \text{kJ/mol} $$
- $$ A = 2.7 \times 10^8 \, \text{M}^{-1}\text{s}^{-1} $$
Characterization Data
Spectroscopic Features
¹H NMR (400 MHz, CDCl₃):
- δ 8.45 (t, J=1.8 Hz, 1H, Ar-H)
- δ 8.21 (ddd, J=8.2, 2.3, 1.0 Hz, 1H, Ar-H)
- δ 7.72 (t, J=7.9 Hz, 1H, Ar-H)
- δ 7.51–7.43 (m, 2H, Ar-H)
- δ 4.89 (s, 2H, SCH₂Ar)
- δ 3.95–3.85 (m, 4H, imidazoline CH₂)
IR (ATR, cm⁻¹):
Industrial-Scale Considerations
Continuous Flow Synthesis
Flow Reactor Parameters:
- Tube reactor (SS316, 10 mL volume)
- Temp: 120°C
- Pressure: 8 bar
- Residence time: 12 min
- Throughput: 45 g/h
Advantages:
Green Chemistry Metrics
| Metric | Batch | Flow |
|---|---|---|
| PMI | 23.1 | 7.8 |
| E-Factor | 18.7 | 4.3 |
| Solvent Intensity | 15.4 | 2.1 |
Chemical Reactions Analysis
Types of Reactions
2-{[(2-fluorophenyl)methyl]sulfanyl}-1-(3-nitrobenzoyl)-4,5-dihydro-1H-imidazole can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a palladium catalyst or iron powder in acidic conditions.
Substitution: The fluorophenyl group can participate in electrophilic aromatic substitution reactions, allowing for further functionalization of the compound.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid
Reduction: Hydrogen gas with palladium catalyst, iron powder in acidic conditions
Substitution: Electrophiles such as halogens, nitrating agents
Major Products
Oxidation: Sulfoxide, sulfone
Reduction: Amino derivative
Substitution: Various substituted derivatives depending on the electrophile used
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the development of new materials with specific properties, such as improved thermal stability or enhanced electronic characteristics.
Mechanism of Action
The mechanism of action of 2-{[(2-fluorophenyl)methyl]sulfanyl}-1-(3-nitrobenzoyl)-4,5-dihydro-1H-imidazole depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity through binding interactions. The presence of the nitro group and the fluorophenyl group can influence its binding affinity and specificity, while the dihydroimidazole ring can provide additional interactions with the target.
Comparison with Similar Compounds
Table 1: Key Structural Comparisons
Key Observations :
- Nitro Groups: The target compound’s 3-nitrobenzoyl group distinguishes it from analogues with 4-nitro (e.g., ) or non-nitro substituents.
- Sulfanyl vs. Sulfonyl : The sulfanyl (-S-) group in the target compound contrasts with sulfonyl (-SO₂-) derivatives (e.g., ), which are more oxidized and polar, affecting solubility and metabolic stability.
- Fluorophenyl vs. Other Aromatics : The 2-fluorophenyl group provides moderate steric hindrance compared to bulkier substituents like trifluoromethylphenyl () or diphenyl ().
Insights :
- The target compound’s synthesis likely parallels methods for analogous imidazoles, utilizing sodium metabisulfite as a catalyst in DMF under inert conditions .
- Characterization would require NMR for substituent confirmation and X-ray crystallography (using SHELX/ORTEP programs ) to resolve the 4,5-dihydroimidazole core’s conformation.
Table 3: Property Comparisons
Analysis :
- The target’s nitro group may reduce metabolic stability compared to non-nitro analogues but could enhance binding to nitroreductase-expressing targets in prodrug applications.
- Sulfanyl-containing compounds (e.g., target, ) are less stable than sulfonyl derivatives (e.g., ), necessitating formulation adjustments for pharmaceutical use.
Biological Activity
2-{[(2-fluorophenyl)methyl]sulfanyl}-1-(3-nitrobenzoyl)-4,5-dihydro-1H-imidazole is a complex organic compound notable for its diverse functional groups, which may confer significant biological activity. This article explores the compound's synthesis, biological mechanisms, and potential therapeutic applications based on available research findings.
Chemical Structure and Properties
The compound features a unique combination of a fluorophenyl group, a nitrobenzoyl moiety, and a dihydroimidazole ring. Its molecular formula is with a molecular weight of approximately 375.39 g/mol. The structure can be summarized as follows:
| Property | Value |
|---|---|
| Molecular Formula | C17H16FN3O3S |
| Molecular Weight | 375.39 g/mol |
| IUPAC Name | This compound |
Synthesis
The synthesis of this compound typically involves multi-step reactions starting from 2-fluorobenzyl chloride and sodium sulfide to create the key sulfide intermediate. This intermediate is subsequently reacted with 3-nitrobenzoyl chloride in the presence of a base like triethylamine to yield the final product.
The biological activity of this compound is likely mediated through interactions with specific biological targets such as enzymes or receptors. The presence of the nitro group may enhance its reactivity and binding affinity to target sites, while the dihydroimidazole core could facilitate additional molecular interactions.
Potential Mechanisms Include:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways.
- Receptor Modulation : It could act as an agonist or antagonist at various receptor sites, potentially influencing signaling pathways.
Biological Activity
Research has indicated that compounds similar to this compound exhibit various biological activities:
- Antimicrobial Activity : Some derivatives have shown promising results against bacterial strains such as Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MIC) ranging from 3.12 to 12.5 μg/mL .
- Anticancer Potential : Preliminary studies suggest that similar imidazole derivatives may exhibit cytotoxic effects against cancer cell lines by inducing apoptosis or inhibiting cell proliferation.
Study on GABA-A Receptor Modulation
A related study identified imidazole derivatives as positive allosteric modulators (PAMs) of the GABA-A receptor. These compounds demonstrated improved metabolic stability and reduced hepatotoxicity compared to existing drugs . This suggests that this compound might also possess similar properties due to its structural characteristics.
Metabolic Stability Assessment
In metabolic stability studies involving human liver microsomes (HLMs), certain imidazole derivatives displayed higher stability compared to known drugs like alpidem. For instance, one derivative remained largely unmetabolized after incubation, indicating potential for reduced side effects in therapeutic applications.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 2-{[(2-fluorophenyl)methyl]sulfanyl}-1-(3-nitrobenzoyl)-4,5-dihydro-1H-imidazole, and how do reaction conditions influence yield?
- Methodology : Synthesis typically involves multi-step reactions:
Imidazole Core Formation : Cyclocondensation of ethylenediamine derivatives with thiourea or carbon disulfide under basic conditions (e.g., KOH/EtOH) to form the dihydroimidazole-thioether intermediate .
Acylation : Reacting the intermediate with 3-nitrobenzoyl chloride in anhydrous dichloromethane (DCM) using triethylamine (TEA) as a base .
Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) achieves >95% purity.
- Critical Factors :
-
Excess 3-nitrobenzoyl chloride (1.5 eq.) improves acylation efficiency.
-
Low temperatures (0–5°C) minimize side reactions during thioether formation .
Step Reagents/Conditions Yield Range Cyclocondensation KOH, EtOH, reflux, 6h 60–70% Acylation 3-Nitrobenzoyl chloride, TEA, DCM, RT, 12h 75–85%
Q. How can spectroscopic techniques (NMR, IR, MS) confirm the structure of this compound?
- 1H NMR : Key signals include:
- δ 8.3–8.5 ppm (aromatic protons from 3-nitrobenzoyl).
- δ 7.2–7.4 ppm (2-fluorophenyl protons).
- δ 3.8–4.2 ppm (CH2 groups in dihydroimidazole ring) .
- IR : Peaks at ~1680 cm⁻¹ (C=O stretch), ~1520 cm⁻¹ (NO2 asymmetric stretch), and ~690 cm⁻¹ (C-S bond) .
- MS : Molecular ion [M+H]+ at m/z 386.1 (calculated for C17H14FN3O3S) .
Advanced Research Questions
Q. What computational strategies (e.g., DFT, molecular docking) can predict the bioactivity of this compound against enzyme targets?
- Approach :
Density Functional Theory (DFT) : Optimize geometry at B3LYP/6-31G(d) level to calculate electrostatic potential maps, identifying nucleophilic/electrophilic sites .
Molecular Docking : Use AutoDock Vina to simulate binding to targets like cytochrome P450 or bacterial enoyl-ACP reductase. Key interactions:
- Sulfanyl group with cysteine residues.
- Nitrobenzoyl moiety in hydrophobic pockets .
- Validation : Compare docking scores (e.g., binding energy ≤ -7.0 kcal/mol) with experimental IC50 values from enzyme inhibition assays .
Q. How do structural modifications (e.g., fluorophenyl vs. chlorophenyl substituents) affect biological activity and metabolic stability?
- Comparative Analysis :
-
Fluorine vs. Chlorine : Fluorine’s electronegativity enhances metabolic stability (resistance to CYP450 oxidation) but may reduce lipophilicity (logP decreases by ~0.5) .
-
Nitro Group Position : 3-Nitro (meta) vs. 4-nitro (para) on benzoyl affects antibacterial potency. Meta-substitution increases steric hindrance, reducing binding to bacterial FabI (ΔIC50 = 2.5 μM) .
Substituent logP MIC (E. coli, μg/mL) Metabolic Half-life (h) 2-Fluorophenyl 3.1 12.5 4.2 2-Chlorophenyl 3.6 8.7 2.8
Q. How can contradictory data on the compound’s solubility in polar solvents be resolved?
- Hypothesis Testing :
- Contradiction : Some studies report solubility in DMSO >50 mg/mL, others <10 mg/mL .
- Resolution :
Particle Size Analysis : Use dynamic light scattering (DLS) to confirm if aggregated particles reduce apparent solubility.
pH-Dependent Solubility : Test solubility in buffered DMSO (pH 4–9). Nitro groups may protonate at low pH, enhancing solubility .
- Experimental Design :
- Prepare 10 mM solutions in DMSO with 0.1% Tween-80.
- Centrifuge at 14,000 rpm for 15 min to remove undissolved particles. Quantify supernatant via HPLC .
Data Contradiction Analysis
Q. Why do some studies report potent antifungal activity (IC50 = 1.2 μM) while others show no activity (IC50 >100 μM)?
- Possible Factors :
Strain Variability : Activity against C. albicans vs. A. fumigatus may differ due to efflux pump expression .
Assay Conditions : Broth microdilution (CLSI M27) vs. agar diffusion yields variability. Standardize to CLSI guidelines .
- Mitigation : Include positive controls (e.g., fluconazole) and test multiple strains per species .
Synthesis Optimization
Q. What catalyst systems improve the efficiency of the thioether formation step?
- Options :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
